4-(Dicyclohexylcarbamoyl)benzoic acid
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Overview
Description
4-(Dicyclohexylcarbamoyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a dicyclohexylcarbamoyl group attached to the para position of the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dicyclohexylcarbamoyl)benzoic acid typically involves the reaction of 4-aminobenzoic acid with dicyclohexylcarbodiimide (DCC) in the presence of a suitable solvent such as dichloromethane. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include room temperature and a reaction time of several hours.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dicyclohexylcarbamoyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Various nucleophiles; conditions depend on the specific nucleophile and desired product.
Major Products:
Oxidation: Formation of oxidized derivatives such as carboxylates.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-(Dicyclohexylcarbamoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Dicyclohexylcarbamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dicyclohexylcarbamoyl group can modulate the compound’s binding affinity and specificity, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 4-(Cyclohexylcarbamoyloxy)benzoic acid methyl ester
- 4-(Cyclohexylcarbamoyloxy)benzoic acid
Comparison: 4-(Dicyclohexylcarbamoyl)benzoic acid is unique due to the presence of two cyclohexyl groups in its structure, which can influence its physical and chemical properties, such as solubility and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for specific research and industrial purposes.
Properties
IUPAC Name |
4-(dicyclohexylcarbamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c22-19(15-11-13-16(14-12-15)20(23)24)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h11-14,17-18H,1-10H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRKPXQVSGHWCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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